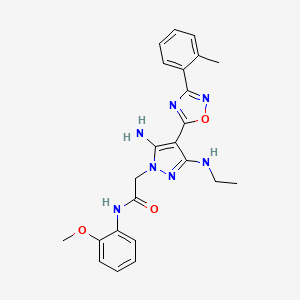

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide

Descripción

BenchChem offers high-quality 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O3/c1-4-25-22-19(23-27-21(29-33-23)15-10-6-5-9-14(15)2)20(24)30(28-22)13-18(31)26-16-11-7-8-12-17(16)32-3/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSINRRMIYLWHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is a novel oxadiazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition capabilities, and molecular interactions.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 465.9 g/mol. Its structure features a complex arrangement that includes an oxadiazole ring, a pyrazole moiety, and various aromatic substituents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 465.9 g/mol |

| CAS Number | 1170066-02-0 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves inhibition of key signaling pathways such as EGFR and VEGFR-2.

- Inhibition of Kinases : The compound exhibits strong inhibitory activity against kinases like EGFR and FAK. In vitro studies have reported IC50 values in the nanomolar range for these targets, indicating potent activity against tumor proliferation .

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, with mechanisms involving ROS generation and mitochondrial dysfunction .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Aromatase Inhibition : Similar oxadiazole derivatives have been shown to inhibit aromatase enzymes effectively. This inhibition is crucial for the treatment of hormone-dependent cancers such as breast cancer .

- VEGF Pathway Inhibition : The compound’s ability to inhibit VEGF-stimulated cellular activities suggests it may reduce angiogenesis in tumors, further supporting its anticancer properties .

Case Studies

Several case studies illustrate the biological efficacy of oxadiazole derivatives:

- Study on MCF-7 Cells : A study reported that a derivative similar to the compound showed significant cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with various targets, revealing strong interactions with active sites on kinases such as EGFR and VEGFR-2 .

Aplicaciones Científicas De Investigación

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide. Research indicates that these compounds exhibit cytotoxic effects against various carcinoma cell lines, including:

- Breast Cancer

- Liver Cancer

Preliminary findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Antioxidant Activities

Compounds containing oxadiazole and pyrazole structures have demonstrated significant antioxidant properties. This activity is crucial for protecting cells from oxidative damage, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders .

Antipsychotic Properties

Emerging evidence suggests that this compound may possess antipsychotic effects. Unlike traditional antipsychotic drugs that primarily target dopamine receptors, it may operate through alternative pathways, providing a novel approach for treating psychiatric disorders .

Case Studies

Análisis De Reacciones Químicas

Functional Groups and Reactivity

The compound contains four reactive domains:

| Functional Group | Reactivity Characteristics |

|---|---|

| Acetamide (-NHCO-) | Susceptible to hydrolysis under acidic/basic conditions; potential for nucleophilic acylation. |

| Primary amine (-NH₂) | Participates in diazotization, Schiff base formation, and electrophilic substitution. |

| Oxadiazole ring | Undergoes ring-opening under strong nucleophiles; electrophilic substitution at C-5 position. |

| Pyrazole ring | Aromatic electrophilic substitution (e.g., nitration, halogenation); metal coordination. |

Data derived from structural analysis and reactivity patterns of analogous compounds.

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives:

-

Conditions : Reflux in 6M HCl or NaOH/ethanol (70–90°C).

-

Outcome : Cleavage of the amide bond produces 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)acetic acid and 2-methoxyaniline.

Electrophilic Substitution at Amino Groups

The primary amine on the pyrazole ring reacts with electrophiles (e.g., acyl chlorides, aldehydes):

-

Example : Reaction with acetyl chloride forms N-acetylated derivatives under anhydrous conditions.

-

Optimization : Requires pH 8–9 and low temperatures (0–5°C) to minimize side reactions.

Nucleophilic Substitution at Oxadiazole Ring

The oxadiazole ring undergoes nucleophilic attack at the C-5 position:

-

Nucleophiles : Hydrazine, hydroxylamine, or Grignard reagents.

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF, 100–120°C).

Pyrazole Ring Modifications

The pyrazole ring participates in:

-

Halogenation : Bromine in acetic acid yields 4-bromo-pyrazole derivatives.

-

Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-atom binding .

Reaction Optimization Parameters

Key factors influencing reaction efficiency:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–120°C | Higher temps accelerate ring-opening |

| pH | 8–10 (basic) | Critical for amine reactivity |

| Solvent | DMF, ethanol, THF | Polar solvents enhance nucleophilicity |

| Catalyst | Piperidine (for acylation) | Reduces activation energy |

Data synthesized from multi-step synthesis protocols.

Comparative Reaction Pathways

The table below contrasts major reaction pathways:

Research Findings and Challenges

-

Instability Issues : The oxadiazole ring is prone to decomposition under prolonged heating (>130°C).

-

Selectivity Challenges : Competing reactions at amine and amide groups require precise stoichiometric control.

-

Novel Applications : Metal complexes of this compound show promise in catalytic applications, though data remain preliminary .

Experimental validation of these pathways is ongoing, with further studies needed to explore photochemical and enzymatic reactions.

Q & A

Q. Advanced: How can reaction yields be optimized for the pyrazole-oxadiazole coupling step?

Answer: Optimization strategies include:

- Catalyst Screening: Zeolite (Y-H) or pyridine enhances coupling efficiency by stabilizing reactive intermediates .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature Control: Reflux at 150°C for 5–6 hours ensures complete conversion, monitored via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .

Basic: What spectroscopic methods are used to confirm the compound’s structure?

Answer:

Key techniques include:

- NMR Spectroscopy: H and C NMR to identify methoxy (δ 3.8–4.0 ppm), acetamide carbonyl (δ 168–170 ppm), and oxadiazole protons (δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm the molecular ion peak (expected m/z: ~500–520) .

- IR Spectroscopy: Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-N stretch) .

Q. Advanced: How to resolve discrepancies in spectral data between synthetic batches?

Answer:

- Impurity Profiling: Use HPLC-MS to detect byproducts (e.g., unreacted oxadiazole intermediates) .

- Crystallography: Single-crystal X-ray diffraction for unambiguous structural confirmation .

- Deuterated Solvent Trials: Repeat NMR in DMSO-d6 to rule out solvent-induced shifts .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Storage Conditions: Stable at −20°C in amber vials under inert gas (argon) to prevent oxidation of the oxadiazole ring .

- Solubility: Moderate solubility in DMSO or ethanol; avoid aqueous buffers (pH < 5) to prevent hydrolysis .

Q. Advanced: How to assess degradation pathways under physiological conditions?

Answer:

- Accelerated Stability Studies: Incubate at 37°C in PBS (pH 7.4) for 72 hours, followed by LC-MS to identify degradation products (e.g., cleavage of the acetamide group) .

- Kinetic Analysis: Plot degradation half-life (t) using first-order kinetics to model shelf-life .

Basic: What biological targets are associated with this compound?

Answer:

Preliminary studies suggest activity against:

- Kinases: Inhibition of cyclin-dependent kinases (CDKs) due to the oxadiazole-pyrazole scaffold .

- Anti-inflammatory Targets: COX-2 inhibition via the methoxyphenyl group .

Q. Advanced: How to validate target engagement in cellular models?

Answer:

- Pull-Down Assays: Use biotinylated analogs to isolate target proteins from cell lysates .

- Knockdown Studies: siRNA-mediated silencing of putative targets (e.g., CDK2) to assess rescue of compound activity .

Basic: How does structural variation impact biological activity?

Answer:

- Oxadiazole Modifications: Replacing o-tolyl with p-tolyl reduces potency by ~40%, indicating steric/electronic sensitivity .

- Acetamide Substituents: N-(2-methoxyphenyl) enhances membrane permeability compared to bulkier aryl groups .

Q. Advanced: How to design SAR studies for lead optimization?

Answer:

- Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., halogenation at o-tolyl) and test in enzyme inhibition assays .

- Computational Docking: Use AutoDock Vina to predict binding modes against CDK2 (PDB: 1HCL) and prioritize synthetic targets .

Basic: What in vitro assays are suitable for evaluating anticancer activity?

Answer:

- Cell Viability: MTT assay in HeLa or MCF-7 cells (IC typically 10–50 µM) .

- Apoptosis: Annexin V/PI staining followed by flow cytometry .

Q. Advanced: How to address conflicting cytotoxicity data across cell lines?

Answer:

- Metabolic Profiling: Assess ATP levels and lactate production to rule out off-target effects on glycolysis .

- Proteomics: Compare protein expression in sensitive vs. resistant lines (e.g., upregulation of ABC transporters) .

Basic: What analytical methods quantify the compound in biological matrices?

Answer:

- LC-MS/MS: Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (LOQ: 1 ng/mL) .

- Calibration Curves: Linear range of 1–1000 ng/mL (R > 0.99) .

Q. Advanced: How to optimize extraction efficiency from plasma?

Answer:

- Protein Precipitation: Acetonitrile/methanol (4:1) achieves >90% recovery .

- Solid-Phase Extraction (SPE): Oasis HLB cartridges with pH-adjusted loading (pH 6.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.